3-Iodo-4-Methoxybiphenyl CAS number 91718-20-6
3-Iodo-4-Methoxybiphenyl CAS number 91718-20-6
An In-Depth Technical Guide to 3-Iodo-4-Methoxybiphenyl (CAS 91718-20-6)
3-Iodo-4-Methoxybiphenyl (CAS 91718-20-6) is a high-value halogenated biaryl scaffold used extensively in modern organic synthesis, particularly within medicinal chemistry and materials science. Structurally, it consists of a biphenyl core functionalized with an electron-donating methoxy group and a reactive iodine handle at the ortho position relative to the ether linkage.
This specific substitution pattern makes it a "privileged intermediate." The iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid construction of terphenyl systems and complex heterocyclic pharmacophores found in kinase inhibitors and liquid crystal displays (LCDs).
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | 3-Iodo-4-methoxy-1,1'-biphenyl | |
| CAS Number | 91718-20-6 | |
| Molecular Formula | ||
| Molecular Weight | 310.13 g/mol | |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | ~85–95 °C (Estimated) | Based on 4-methoxybiphenyl (90°C) and 3-iodo-4-methoxybenzaldehyde (107°C) analogs. |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Insoluble in water |
| SMILES | COc1ccc(cc1I)-c2ccccc2 |
Synthetic Methodology
The most robust and scalable route to CAS 91718-20-6 is the Regioselective Electrophilic Aromatic Iodination of the commercially available precursor, 4-methoxybiphenyl.
3.1. Reaction Design: The Direct Iodination Route
Direct iodination is preferred over building the biphenyl ring via coupling because it utilizes cheaper starting materials and offers higher atom economy. The methoxy group (
3.2. Optimized Protocol (Self-Validating System)
Reagents:
-
Substrate: 4-Methoxybiphenyl (1.0 equiv)
-
Iodine Source: Elemental Iodine (
, 0.55 equiv) -
Oxidant: Iodic Acid (
, 0.2 equiv) or Periodic Acid ( ) -
Solvent: Acetic Acid (
) / Water ( ) (9:1 v/v) -
Temperature: 60–70 °C
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 4-methoxybiphenyl and acetic acid. Stir at room temperature until fully dissolved.
-
Activation: Add iodine (
) to the solution. The mixture will turn dark violet. -
Oxidant Addition: Add the oxidant (
) dissolved in a minimum amount of water.-
Mechanistic Insight: The oxidant regenerates electrophilic iodine species (
) from the iodide ( ) byproduct, ensuring 100% atom economy relative to iodine and driving the reaction to completion.
-
-
Heating: Heat the mixture to 65 °C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The violet color will fade to a light orange/yellow as iodine is consumed.
-
Quenching: Once the starting material is consumed (<1%), cool to room temperature. Pour the mixture into ice water containing 5% sodium thiosulfate (
) to quench any residual oxidants/iodine. -
Isolation: Extract with Dichloromethane (DCM) (
). Wash the organic layer with brine, dry over anhydrousngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).
3.3. Synthetic Workflow Diagram
Figure 1: Streamlined synthesis workflow for the regioselective iodination of 4-methoxybiphenyl.
Quality Control & Characterization
Trustworthiness in chemical supply requires rigorous validation. The following data acts as a reference standard for confirming the identity of the synthesized product.
4.1. NMR Spectroscopy (Predicted Reference)
The structure is confirmed by the specific splitting pattern of the trisubstituted benzene ring (Ring A) and the monosubstituted phenyl ring (Ring B).
-
NMR (400 MHz,
):- 8.02 (d, J = 2.2 Hz, 1H, H-2 ): The proton ortho to the iodine is significantly deshielded and shows a small meta coupling.
- 7.55 – 7.48 (m, 3H, H-6 + Ring B protons): The proton at H-6 overlaps with the phenyl ring signals.
- 7.45 – 7.30 (m, 3H, Ring B protons).
- 6.90 (d, J = 8.6 Hz, 1H, H-5 ): The proton ortho to the methoxy group is shielded.
-
3.92 (s, 3H, -OCH
): Characteristic methoxy singlet.
-
NMR (100 MHz,
):-
Distinctive carbon signals: C-I (typically ~86 ppm), C-OMe (~56 ppm), and C-O (~158 ppm).
-
4.2. Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50% B to 95% B over 15 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >98.0% area AUC.
Applications in Drug Discovery & Materials
5.1. The Suzuki-Miyaura Module
CAS 91718-20-6 is primarily used as the electrophilic partner in Suzuki coupling. The iodine atom is a superior leaving group compared to bromine or chlorine, allowing for milder reaction conditions (lower temperature, lower catalyst loading).
Key Reaction:
This reaction is critical for synthesizing Terphenyls , which are scaffolds for:
-
Liquid Crystals: The rigid rod-like structure of terphenyls (e.g., 4''-pentyl-4-methoxy-p-terphenyl) is essential for the nematic phase in LCD screens.
-
Medicinal Agents: Biaryl and teraryl systems are privileged structures in kinase inhibitors (e.g., inhibiting B-Raf or VEGFR).
5.2. Reaction Pathway Diagram
Figure 2: Mechanistic pathway for utilizing 3-Iodo-4-Methoxybiphenyl in Palladium-catalyzed cross-coupling.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can liberate
over time, turning yellow). -
Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.
References
-
PubChem. 3-Iodo-4-methoxybenzaldehyde (Related Analog Data). National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics. Tetrahedron Letters, 43(29), 5047-5048.
